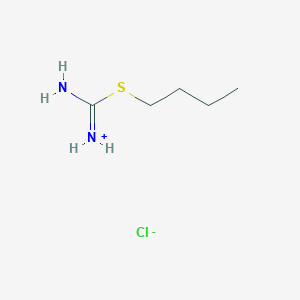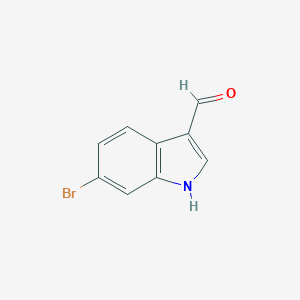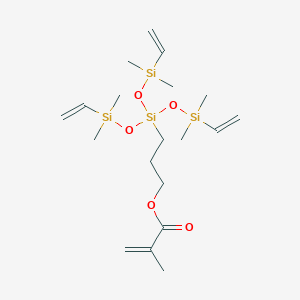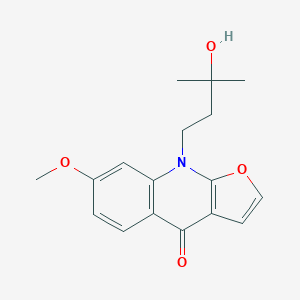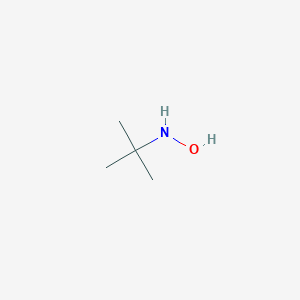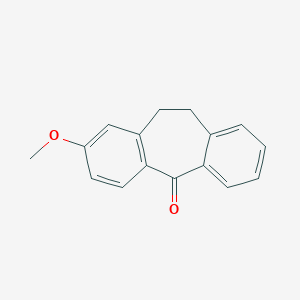
2-Methoxy-dibenzosuberone
説明
2-Methoxy-dibenzosuberone is a chemical compound that belongs to the class of dibenzosuberones, which are known for their biological activities. The compound has been studied for its potential use in various therapeutic applications, including its cytotoxic properties against cancer cells and its potential as an antidepressant.
Synthesis Analysis
The synthesis of 2-Methoxy-dibenzosuberone and its derivatives has been explored in several studies. Novel dibenzosuberone derivatives have been prepared using different synthetic routes. For instance, one study describes the synthesis of novel dibenzosuberone derivatives with potential as tricyclic antidepressants (TCAs) . Another study presents a methodology for preparing dibenzosuberones bearing an isoxazole group through palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling . Additionally, the synthesis of new monosubstituted amides of the dibenzosuberone series starting from 3-bromobenzosuberone has been reported .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-dibenzosuberone derivatives has been confirmed through various techniques, including X-ray crystallography. This structural analysis is crucial for understanding the compound's biological activity and for the development of new derivatives with enhanced properties .
Chemical Reactions Analysis
2-Methoxy-dibenzosuberone and its derivatives undergo various chemical reactions that are significant for their biological activity and for the synthesis of novel compounds. For example, 2-arylidenebenzosuberones have been shown to react with Wittig-Horner reagents to produce novel compounds with potential antitumor activities . The reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems have also been explored, leading to the synthesis of compounds with high enantiomeric purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-dibenzosuberone derivatives are influenced by the substituents on the dibenzosuberone core. These properties are important for the compound's biological activity and pharmacokinetic profile. For instance, the introduction of hydrophilic moieties at specific positions of the dibenzosuberone core has been shown to improve the physicochemical properties and potency of the derivatives as p38 MAP kinase inhibitors .
科学的研究の応用
Antidepressant Potential
2-Methoxy-dibenzosuberone derivatives show potential as tricyclic antidepressants (TCAs). TCAs are widely used antidepressants in many countries. Novel biologically active dibenzosuberone derivatives have been synthesized, showing potential for therapeutic use in mental health disorders (Merkaš et al., 2005).
Inhibitors in Pharmacological Research
These derivatives have been studied as p38 MAP kinase inhibitors. The introduction of hydrophilic moieties at specific positions of 2-phenylamino-dibenzosuberones has resulted in extremely potent inhibitors, suggesting their applicability in pharmacological research and potential as a new generation of anti-inflammatory drugs (Koeberle et al., 2012).
Antiviral Properties
A series of dibenzofuran and dibenzosuberol derivatives, including dibenzosuberenone, have been found to block rhinovirus replication in vitro. These compounds significantly reduce viral spread and may interact with viral capsid proteins, indicating their potential as antiviral agents (Murray & Babe, 1999).
Synthesis and Chemical Properties
Studies have been conducted on the synthesis of dibenzosuberenone and its derivatives, exploring methods such as catalytic dehydrogenation and alternative preparation methods for derivatives like 2,8-dimethyldibenzosuberenone (Burbiel, 2006).
Coordination Chemistry and Catalysis
Dibenzosuberone has been used in the formation of alkynyldibenzosuberols and alkynyldibenzosuberenols, leading to the creation of [Co2 (CO)4 (dppm)(alkynol)] clusters. These compounds show interesting properties in coordination chemistry and catalysis (Harris et al., 2016).
Antitumor Activities
2-Arylidenebenzosuberones and their derivatives have been synthesized and screened for antitumor activities, revealing significant potential in cancer research (Boulos et al., 2012).
Safety And Hazards
将来の方向性
Dibenzosuberone (DBS), which 2-Methoxy-dibenzosuberone is a derivative of, is a key intermediate for the synthesis of relevant active pharmaceutical ingredients (APIs) for the treatment of several diseases related to the central nervous system. There is ongoing research into improving the methodology for the synthesis of DBS, with a focus on limiting waste production via the use of immobilized catalysts .
特性
IUPAC Name |
6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFQZKLQUBMUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201776 | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-dibenzosuberone | |
CAS RN |
17910-72-4 | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17910-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


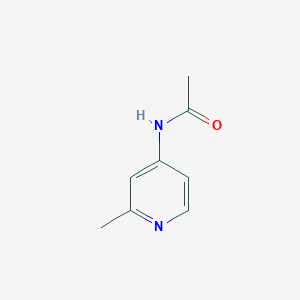
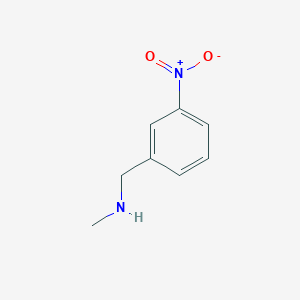
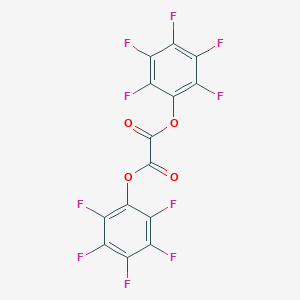
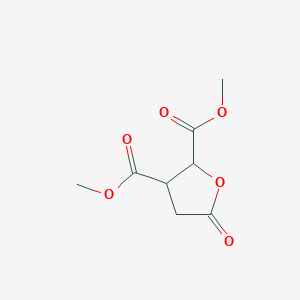
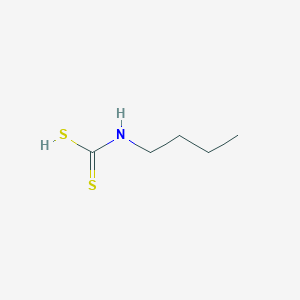
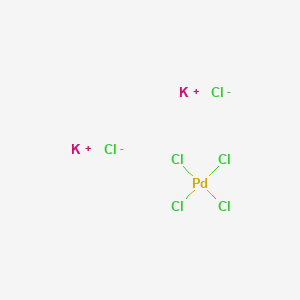
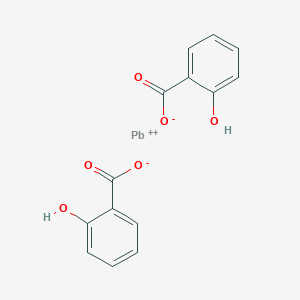
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
